Diethyl 4-methylenecyclohexane-1,1-dicarboxylate
Overview
Description
Diethyl 4-methylenecyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C13H20O4. It is a derivative of cyclohexane, featuring two ester groups and a methylene group attached to the cyclohexane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-methylenecyclohexane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with diethyl malonate in the presence of a base, followed by a dehydration step to introduce the methylene group. The reaction typically requires an inert atmosphere and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-methylenecyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl 4-oxocyclohexane-1,1-dicarboxylate.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products
Oxidation: Diethyl 4-oxocyclohexane-1,1-dicarboxylate.
Reduction: Diethyl 4-hydroxycyclohexane-1,1-dicarboxylate.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 4-methylenecyclohexane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl 4-methylenecyclohexane-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its ester groups and methylene group play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Diethyl cyclohexane-1,1-dicarboxylate: Lacks the methylene group, resulting in different reactivity.
Dimethyl cyclohexane-1,4-dicarboxylate: Features ester groups at different positions on the cyclohexane ring.
Diethyl 4-oxocyclohexane-1,1-dicarboxylate: An oxidized derivative of diethyl 4-methylenecyclohexane-1,1-dicarboxylate.
Uniqueness
This compound is unique due to the presence of the methylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
diethyl 4-methylidenecyclohexane-1,1-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-4-16-11(14)13(12(15)17-5-2)8-6-10(3)7-9-13/h3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPRDFXZGFZXDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=C)CC1)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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